molecular formula C16H20F3NO3 B2382781 N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-(trifluoromethyl)benzamide CAS No. 2034484-09-6

N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-(trifluoromethyl)benzamide

Cat. No.: B2382781
CAS No.: 2034484-09-6
M. Wt: 331.335
InChI Key: VFMAULXACHPANG-UHFFFAOYSA-N
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Description

N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-(trifluoromethyl)benzamide is a synthetic organic compound with a complex structure It features a benzamide core substituted with a trifluoromethyl group and a hydroxypropyl group attached to a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-(trifluoromethyl)benzamide typically involves multiple steps:

    Formation of the Tetrahydropyran Ring: The initial step involves the formation of the tetrahydropyran ring through an acid-catalyzed cyclization of a suitable diol precursor.

    Introduction of the Hydroxypropyl Group: The hydroxypropyl group is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a hydroxypropyl moiety.

    Attachment of the Benzamide Core: The final step involves the coupling of the hydroxypropyl-tetrahydropyran intermediate with 3-(trifluoromethyl)benzoic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or DMP.

    Reduction: The amide bond can be reduced to an amine using reducing agents like LiAlH4.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under specific conditions.

Common Reagents and Conditions

    Oxidation: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane)

    Reduction: LiAlH4 (Lithium aluminium hydride)

    Substitution: Nucleophiles like thiols or amines under basic conditions

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an amine

    Substitution: Formation of substituted benzamides

Scientific Research Applications

N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as hydrophobicity or thermal stability.

Mechanism of Action

The mechanism of action of N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-hydroxypropyl)-3-(trifluoromethyl)benzamide
  • N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzamide
  • N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-3-methylbenzamide

Uniqueness

N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-(trifluoromethyl)benzamide is unique due to the presence of both the trifluoromethyl group and the tetrahydropyran ring. The trifluoromethyl group imparts distinct electronic properties, while the tetrahydropyran ring provides structural rigidity and potential for hydrogen bonding. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3NO3/c17-16(18,19)13-3-1-2-12(10-13)15(22)20-7-4-14(21)11-5-8-23-9-6-11/h1-3,10-11,14,21H,4-9H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMAULXACHPANG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CCNC(=O)C2=CC(=CC=C2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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